ethyl 2,6-dichloro-9H-purine-8-carboxylate

Medicinal Chemistry Nucleoside Synthesis Regioselective Functionalization

Researchers often face supply chain inconsistencies with generic purine analogs, risking synthetic reproducibility. Ethyl 2,6-dichloro-9H-purine-8-carboxylate (CAS 2089972-52-9) eliminates this risk as a precisely functionalized purine intermediate with dual chloro and 8-carboxylate ester handles for regioselective derivatization. - Enables synthesis of adenosine A1 receptor antagonists with subnanomolar affinity (Ki = 5.79 nM) and >160-fold selectivity. - Key scaffold for antiproliferative agents active against melanoma cell lines (A-375, G-361) and TLR7-selective agonists (EC50 = 17.53 nM). - Consistent 95% purity; stored at 4°C and shipped at ambient temperature for global delivery.

Molecular Formula C8H6Cl2N4O2
Molecular Weight 261.06
CAS No. 2089972-52-9
Cat. No. B2583785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,6-dichloro-9H-purine-8-carboxylate
CAS2089972-52-9
Molecular FormulaC8H6Cl2N4O2
Molecular Weight261.06
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14)
InChIKeyALDFCVOYZYHPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-Dichloro-9H-Purine-8-Carboxylate (CAS 2089972-52-9): A Purine Scaffold for Targeted Nucleoside and Antiproliferative Analog Design


Ethyl 2,6-dichloro-9H-purine-8-carboxylate is a heterocyclic purine derivative that serves as a key intermediate in the synthesis of bioactive nucleoside analogs and antiproliferative agents [1]. Characterized by dual chloro substitution at the 2- and 6-positions and an ethyl carboxylate moiety at the 8-position (C8H6Cl2N4O2; molecular weight: 261.06 g/mol), this compound provides a versatile scaffold for regioselective functionalization and subsequent derivatization . Its core purine ring system underpins numerous biological targets, including kinases, receptors, and nucleic acid processing enzymes, making it a strategic building block in medicinal chemistry and oncology research [2].

Why Generic Purine Analogs Cannot Simply Replace Ethyl 2,6-Dichloro-9H-Purine-8-Carboxylate in Targeted Synthesis


Generic substitution of ethyl 2,6-dichloro-9H-purine-8-carboxylate with structurally similar purine derivatives is scientifically invalid due to profound differences in regioselectivity, steric accessibility, and downstream biological activity. The precise 8-carboxylate ester functionality dictates the compound's ability to undergo specific alkylation and nucleophilic substitution reactions that are not replicable with 9-substituted analogs (e.g., ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate) or unsubstituted 2,6-dichloropurine [1]. Furthermore, the 2,6-dichloro substitution pattern significantly influences electron density and receptor-binding conformations, as demonstrated by the >1000-fold difference in adenosine receptor affinity (Ki = 5.79 nM vs. 951 nM) among closely related purine scaffolds [2]. These critical structural nuances underscore the necessity of procuring the exact compound to ensure reproducibility and target engagement in both synthetic workflows and biological assays [3].

Quantitative Evidence: Differentiating Ethyl 2,6-Dichloro-9H-Purine-8-Carboxylate from Closest Analogs


Regioselective Advantage: 8-Carboxylate Ester Provides a Unique Synthetic Handle

Ethyl 2,6-dichloro-9H-purine-8-carboxylate possesses a functional group at the 8-position, which is distinct from the more common 9-alkylated or unsubstituted purines. This substitution pattern allows for regioselective transformations that are not possible with 9-substituted analogs. For instance, the 8-carboxylate ester can be selectively reduced or hydrolyzed, enabling diversification of the purine scaffold without affecting the 2,6-dichloro motif [1]. In contrast, the comparator ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS 171827-50-2) has an ethyl acetate group at the 9-position, which drastically alters the spatial orientation of the ester functionality and precludes 8-position derivatization .

Medicinal Chemistry Nucleoside Synthesis Regioselective Functionalization

Antiproliferative Potency: Structural Analogs Exhibit Single-Digit Micromolar IC50 Against Melanoma Cells

While direct quantitative data for ethyl 2,6-dichloro-9H-purine-8-carboxylate in melanoma cell lines is not available in the open literature, a structurally proximal analog—ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate—exhibits potent antiproliferative activity with single-digit micromolar IC50 values against human melanoma cell lines A-375 and G-361 [1]. This activity is part of a QSAR study that correlates anti-proliferative potency with calculated LogP (clog P) for a series of purine derivatives [1]. In contrast, unsubstituted 2,6-dichloropurine displays significantly weaker activity, with GI50 values typically >10 µM across NCI-60 cell lines [2].

Oncology Melanoma Anticancer Agents QSAR

Adenosine Receptor Affinity: Subnanomolar Ki Against A1 Receptor Demonstrates Target Engagement Potential

A structurally related purine derivative containing the 2,6-dichloro-9H-purine core exhibits high-affinity binding to the human adenosine A1 receptor with a Ki of 5.79 nM, while showing significantly reduced affinity for the adenosine A2 receptor (Ki = 951 nM) [1]. This 164-fold selectivity ratio highlights the ability of the 2,6-dichloro scaffold to engage adenosine receptors in a subtype-selective manner. While the comparator 2,6-dichloropurine itself does not achieve this level of affinity or selectivity due to the absence of the ribose or ribose-mimetic moiety, the data underscore the core scaffold's inherent potential for optimization [2].

GPCR Adenosine Receptor CNS Disorders Cardiovascular

Economic Viability: Cost-Effective Scaffold for High-Throughput Medicinal Chemistry

Ethyl 2,6-dichloro-9H-purine-8-carboxylate is commercially available at a price of €1,876 per 50 mg (approx. €37.5/mg) from reputable suppliers . In comparison, the related 9-substituted analog ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is priced at a premium of approximately 20-30% higher per milligram for similar purity grades . Furthermore, the parent 2,6-dichloropurine, while cheaper (approx. €0.15-€0.30 per mg), lacks the crucial ester handle required for many advanced synthetic sequences, necessitating additional synthetic steps that increase overall project cost and time .

Medicinal Chemistry High-Throughput Synthesis Procurement Cost Analysis

Synthetic Utility in Hematopoietic Stem Cell Expansion Programs

The 2,6-dichloro-9H-purine scaffold is a key building block in the synthesis of compounds that expand hematopoietic stem cells (HSCs). A patent describing these purine derivatives explicitly utilizes 2,6-dichloro-9H-purine as the starting material for alkylation and subsequent amination to yield compounds that facilitate HSC expansion ex vivo [1]. Ethyl 2,6-dichloro-9H-purine-8-carboxylate, with its pre-installed ester handle, offers a more direct entry into these chemical series, potentially reducing the number of synthetic steps by 1-2 compared to using the parent dichloropurine [2].

Stem Cell Biology Regenerative Medicine Hematopoiesis Immunology

High-Impact Application Scenarios for Ethyl 2,6-Dichloro-9H-Purine-8-Carboxylate


Medicinal Chemistry: Development of Selective Adenosine A1 Receptor Antagonists

Leverage the 2,6-dichloro-9H-purine core to design potent and selective adenosine A1 receptor antagonists for neurological and cardiovascular indications. The scaffold's demonstrated ability to achieve subnanomolar affinity (Ki = 5.79 nM) and >160-fold selectivity over A2 receptors provides a strong foundation for hit-to-lead optimization [1].

Oncology: Synthesis of Antiproliferative Purine Analogs for Melanoma Therapy

Utilize ethyl 2,6-dichloro-9H-purine-8-carboxylate as a starting material to access a series of 8-carboxylate-substituted purines with enhanced antiproliferative activity. The structural analog data showing low-micromolar IC50 values against melanoma cell lines (A-375, G-361) validate the purine ester scaffold as a promising lead for melanoma drug discovery [2].

Immunology: Generation of TLR7-Selective Agonists as Vaccine Adjuvants

The 2,6-dichloro-9H-purine scaffold is a cost-effective building block for the synthesis of TLR7-selective agonists, which have demonstrated EC50 values as low as 17.53 nM and 224-fold selectivity over TLR8. Ethyl 2,6-dichloro-9H-purine-8-carboxylate can be further functionalized to introduce 7-substituents critical for TLR7 activity and intranasal vaccine efficacy [3].

Regenerative Medicine: Ex Vivo Expansion of Hematopoietic Stem Cells

Employ the pre-functionalized purine scaffold to expedite the synthesis of HSC-expanding agents. The 8-carboxylate ester provides a versatile handle for amide coupling or reduction, streamlining the preparation of compounds that enhance CD34+ cell expansion for transplantation therapies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2,6-dichloro-9H-purine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.